Cas no 2098035-61-9 (tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate)
tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[(8-hydroxy-7-quinolinyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate
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- MDL: MFCD30005710
- Inchi: 1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-7-6-10-5-4-8-16-12(10)13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19)
- InChI Key: SUFQABCQRRWZRG-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC1C(O)=C2C(=CC=1)C=CC=N2
tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22012446-0.05g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 95% | 0.05g |
$1261.0 | 2023-11-13 | |
| Enamine | EN300-22012446-0.1g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 95% | 0.1g |
$1320.0 | 2023-11-13 | |
| Enamine | EN300-22012446-0.25g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 95% | 0.25g |
$1381.0 | 2023-11-13 | |
| Enamine | EN300-22012446-0.5g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 95% | 0.5g |
$1440.0 | 2023-11-13 | |
| Enamine | EN300-22012446-1.0g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 1.0g |
$1500.0 | 2023-07-09 | ||
| Enamine | EN300-22012446-2.5g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 95% | 2.5g |
$2940.0 | 2023-11-13 | |
| Enamine | EN300-22012446-5.0g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 5.0g |
$4349.0 | 2023-07-09 | ||
| Enamine | EN300-22012446-10.0g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 10.0g |
$6450.0 | 2023-07-09 | ||
| Enamine | EN300-22012446-1g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 95% | 1g |
$1500.0 | 2023-11-13 | |
| Enamine | EN300-22012446-5g |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
2098035-61-9 | 95% | 5g |
$4349.0 | 2023-11-13 |
tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate
Introduction to tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate (CAS No. 2098035-61-9)
Tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2098035-61-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of biologically active molecules. The presence of a tert-butyl group and an 8-hydroxyquinolin-7-yl moiety in its molecular structure endows it with unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery and development.
The 8-hydroxyquinolin-7-yl moiety is particularly noteworthy, as quinoline derivatives have long been studied for their antimicrobial, antimalarial, and anticancer properties. The hydroxyl group at the 8-position introduces a polar functionality that can enhance the solubility and bioavailability of the compound, while the quinoline core provides a scaffold for structural modifications aimed at optimizing pharmacokinetic profiles. In recent years, there has been a surge in research focused on quinoline-based compounds due to their demonstrated efficacy against various diseases, including those caused by resistant pathogens. This has spurred interest in developing novel derivatives such as tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate, which may offer improved therapeutic outcomes.
The tert-butyl group in the compound serves multiple purposes. Chemically, it acts as an electron-withdrawing substituent, which can influence the reactivity and electronic properties of the molecule. In pharmaceutical applications, tert-butyl groups are often incorporated to enhance metabolic stability, reduce lipophilicity, and improve binding affinity to biological targets. The carbamate functional group itself is known for its role as a protecting group in peptide synthesis and as a bioisostere for esters or amides. Its incorporation into tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate suggests potential utility in synthesizing more complex molecules where selective modification is required.
Recent advancements in computational chemistry and molecular modeling have facilitated the design of novel heterocyclic compounds like tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate with tailored biological activities. These tools allow researchers to predict the interactions of the compound with biological targets such as enzymes and receptors, thereby guiding rational drug design. For instance, studies have shown that quinoline derivatives can modulate pathways involved in inflammation, neurodegeneration, and cancer progression. By leveraging these insights, researchers are exploring how modifications to the quinoline scaffold can lead to more effective therapeutic agents. The incorporation of a carbamate moiety may enhance binding interactions or alter pharmacokinetic properties, making it a valuable component in drug development strategies.
The synthesis of tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include condensation reactions between 8-hydroxyquinoline derivatives and carbamic acid tert-butyl esters under controlled conditions. Advances in green chemistry principles have also influenced synthetic methodologies, promoting the use of sustainable solvents and catalytic systems that minimize waste and energy consumption. Such environmentally conscious approaches are increasingly important in pharmaceutical manufacturing to align with global sustainability goals.
In terms of biological activity, preliminary studies on related compounds suggest that tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate may exhibit inhibitory effects against certain enzymes or receptors relevant to human health conditions. For example, quinoline derivatives have been reported to interfere with bacterial DNA gyrase activity, making them candidates for antibiotic development. Additionally, modifications at the 8-position can influence binding affinity to protein targets involved in metabolic disorders or neurodegenerative diseases. Further research is needed to fully elucidate the pharmacological profile of this compound, including its mechanism of action, selectivity profile, and potential side effects.
The pharmaceutical industry continues to invest heavily in discovering new molecular entities with therapeutic potential. Compounds like tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate represent an important class of molecules that bridge traditional medicinal chemistry approaches with modern computational techniques. By integrating structural biology data with high-throughput screening assays, researchers can rapidly identify promising candidates for further development. The versatility of carbamates as synthetic building blocks ensures that they will remain integral to drug discovery efforts for years to come.
Future directions for research on tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate may include exploring its potential as a prodrug or exploring novel delivery systems that enhance its bioavailability or targeted action. Additionally, investigating its interactions with cellular pathways could reveal new therapeutic applications beyond those currently envisioned. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory findings into clinical applications that benefit patients worldwide.
In conclusion,tert-butyl N-(8-hydroxyquinolin-7-yl)methylcarbamate (CAS No. 2098035-61-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of biological systems continues to evolve,tert-butyl N-(8-hydroxyquinolin-7-lylmethylcarbamate) will likely play an important role in developing next-generation therapeutics that leverage cutting-edge chemical biology approaches.
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